2-Ethylcyclohexane-1-carbonitrile

Catalog No.
S3014968
CAS No.
1342882-18-1
M.F
C9H15N
M. Wt
137.226
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylcyclohexane-1-carbonitrile

CAS Number

1342882-18-1

Product Name

2-Ethylcyclohexane-1-carbonitrile

IUPAC Name

2-ethylcyclohexane-1-carbonitrile

Molecular Formula

C9H15N

Molecular Weight

137.226

InChI

InChI=1S/C9H15N/c1-2-8-5-3-4-6-9(8)7-10/h8-9H,2-6H2,1H3

InChI Key

HEIKYFRQSGQYMF-UHFFFAOYSA-N

SMILES

CCC1CCCCC1C#N

solubility

not available

2-Ethylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C₉H₁₅N. It features a cyclohexane ring with an ethyl group attached to the second carbon and a cyano group (-C≡N) at the first carbon. This compound is notable for its structural characteristics, which contribute to its chemical behavior and potential applications in various fields, including organic synthesis and pharmaceuticals.

There is no current information available regarding the mechanism of action of 2-Ethylcyclohexane-1-carbonitrile in any biological system [].

  • Wearing gloves and safety glasses when handling.
  • Working in a well-ventilated fume hood.
  • Following proper disposal procedures according to local regulations.

  • Hydrolysis: In the presence of water and either acid or base, the cyano group can be hydrolyzed to form 2-ethylcyclohexane-1-carboxylic acid. This reaction is crucial for converting nitriles into carboxylic acids, which are valuable intermediates in organic synthesis .
  • Reduction: The nitrile group can also be reduced to a primary amine using reducing agents such as lithium aluminum hydride or sodium borohydride. This transformation is important for synthesizing amines from nitriles .
  • Oxidation: Although less common, it is possible to oxidize 2-ethylcyclohexane-1-carbonitrile to form corresponding carboxylic acids.

The synthesis of 2-ethylcyclohexane-1-carbonitrile can be achieved through several methods:

  • Nitrilation of 2-Ethylcyclohexanone: One common method involves treating 2-ethylcyclohexanone with a suitable nitrating agent, such as sodium cyanide or other nitriles under controlled conditions, leading to the formation of the desired nitrile.
  • Hydrolysis of 2-Ethylcyclohexane-1-carboxylic Acid: The hydrolysis of 2-ethylcyclohexane-1-carboxylic acid in the presence of a dehydrating agent can yield the corresponding nitrile .

2-Ethylcyclohexane-1-carbonitrile has several applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Chemical Research: The compound is studied for its potential applications in developing new materials and chemicals.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-ethylcyclohexane-1-carbonitrile. Here are some comparisons:

Compound NameStructure DescriptionUnique Features
2-Ethylcyclohexane-1-carboxylic AcidContains a carboxylic acid group instead of a cyano group.More polar due to the carboxylic acid functionality.
CyclohexanecarbonitrileLacks the ethyl group; simpler structure.Less steric hindrance compared to ethyl derivative.
2-Methylcyclohexane-1-carbonitrileContains a methyl group instead of an ethyl group.Different reactivity patterns due to methyl substitution.

Uniqueness: The presence of the ethyl group in 2-ethylcyclohexane-1-carbonitrile influences its reactivity and interactions within chemical and biological systems, making it distinct from its analogs .

XLogP3

3

Dates

Last modified: 08-17-2023

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